2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE is an organic compound that features a benzoylamino group, an acetic acid moiety, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE typically involves the reaction of benzoylamino-acetic acid with 2-oxo-2-thiophen-2-yl-ethyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as anhydrous sulfuric acid, and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester: Shares a similar thiophene ring structure but differs in the acetic acid moiety.
2-(2-oxo-2-thiophen-2-yl-ethyl)-4H-chromen-4-one: Contains a chromenone ring instead of a benzoylamino group.
Uniqueness
2-OXO-2-(2-THIENYL)ETHYL 2-(BENZOYLAMINO)ACETATE is unique due to its combination of a benzoylamino group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H13NO4S |
---|---|
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
(2-oxo-2-thiophen-2-ylethyl) 2-benzamidoacetate |
InChI |
InChI=1S/C15H13NO4S/c17-12(13-7-4-8-21-13)10-20-14(18)9-16-15(19)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19) |
InChI-Schlüssel |
QMYHVOMBCURSSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=CS2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=CS2 |
Löslichkeit |
45.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.